molecular formula C11H18O3Si B092359 Tris(isopropenyloxy)vinylsilane CAS No. 15332-99-7

Tris(isopropenyloxy)vinylsilane

Cat. No. B092359
CAS RN: 15332-99-7
M. Wt: 226.34 g/mol
InChI Key: GBFVZTUQONJGSL-UHFFFAOYSA-N
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Description

Tris(isopropenyloxy)vinylsilane is a compound that is likely to have a vinylsilane core with isopropenyloxy substituents. While the provided papers do not directly discuss Tris(isopropenyloxy)vinylsilane, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the synthesis of vinylsilanes is mentioned in the context of triflimide-catalyzed rearrangements of allylhydrazones, suggesting that similar methodologies could potentially be applied to the synthesis of Tris(isopropenyloxy)vinylsilane .

Synthesis Analysis

The synthesis of related compounds, such as vinylsilanes, involves catalytic rearrangements and can be achieved through the use of triflimide catalysts . Although the exact synthesis of Tris(isopropenyloxy)vinylsilane is not described, the principles of forming vinylsilanes could be extrapolated to hypothesize a potential synthetic route for this compound. Additionally, the synthesis of tris(octaethylporphyrin)s connected with vinylene groups provides an example of connecting multiple rings through vinylene linkages, which could be conceptually similar to the synthesis of Tris(isopropenyloxy)vinylsilane .

Molecular Structure Analysis

The molecular structure of Tris(isopropenyloxy)vinylsilane is not directly discussed in the provided papers. However, the study of tris(octaethylporphyrin)s connected with vinylene groups offers insights into the conformational and configurational structures of compounds with multiple ring systems connected by vinylene linkages . This suggests that Tris(isopropenyloxy)vinylsilane may also exhibit a highly symmetrical structure, with mutual interactions between its substituents mediated by the vinylsilane core.

Chemical Reactions Analysis

The chemical reactivity of vinylsilanes can be inferred from the synthesis of terminal vinylsilanes via triflimide-catalyzed rearrangement of allylhydrazones . This indicates that Tris(isopropenyloxy)vinylsilane could potentially participate in similar rearrangements or addition reactions. Furthermore, the use of vinyl and aryl triflates in cross-coupling reactions and their superior regio- and diastereoselectivity in Heck reactions suggest that Tris(isopropenyloxy)vinylsilane might also be amenable to such transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tris(isopropenyloxy)vinylsilane are not detailed in the provided papers. However, the properties of vinylsilanes and related compounds can provide some context. For example, the ease of removal of the trifluoromethanesulfoxy group from aryl triflates indicates that Tris(isopropenyloxy)vinylsilane might exhibit certain reactive functional groups that can be manipulated under specific conditions . The electronic absorption spectra of tris(octaethylporphyrin)s connected with vinylene groups also suggest that the electronic properties of Tris(isopropenyloxy)vinylsilane could be studied using similar spectroscopic techniques .

Scientific Research Applications

Building & Construction Work

  • Scientific Field : Material Science
  • Application Summary : Tris(isopropenyloxy)vinylsilane is used in building and construction work . It is also used for the manufacture of electrical, electronic and optical equipment and machinery and vehicles .

Surface Hydrophobicity and Water Resistance in Polyurethane Films

  • Scientific Field : Polymer Science
  • Application Summary : Tris(isopropenyloxy)vinylsilane has been demonstrated to exhibit a definite surface migration trend in polyurethane films, which resulted in improved surface hydrophobicity and water resistance with only small silicone loadings .
  • Results and Outcomes : The outcomes of this application are improved surface hydrophobicity and water resistance in polyurethane films .

Catalysis in Heck Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Tris(isopropenyloxy)vinylsilane is instrumental in Pd-catalyzed vinylation of aryl halides, a process that involves Heck coupling and subsequent desilylation or hydrolysis of the C-Si bond. This mechanism is pivotal in the field of organic synthesis and transformation.

Solid Polymer Electrolytes

  • Scientific Field : Materials Science
  • Application Summary : In the realm of materials science, tris(isopropenyloxy)vinylsilane is key to synthesizing solid polymer electrolytes with high ionic conductivity, useful in various electrochemical applications.
  • Results and Outcomes : The outcomes of this application are solid polymer electrolytes with high ionic conductivity.

Synthesis of Crosslinked Polyorganosiloxanes

  • Scientific Field : Polymer Science
  • Application Summary : Tris(isopropenyloxy)vinylsilane plays a pivotal role in the synthesis of crosslinked polyorganosiloxanes, which incorporate metal-tris fragments into the polymer backbone. This synthesis involves the reaction of tris compounds with vinylsiloxane or vinyltrichlorosilane, followed by hydrolysis. The resultant polymers exhibit unique properties, including ion-exchange characteristics in the case of aluminum-containing polymers.
  • Results and Outcomes : The outcomes of this application are crosslinked polyorganosiloxanes that exhibit unique properties, including ion-exchange characteristics in the case of aluminum-containing polymers.

Safety And Hazards

The safety and hazards of Tris(isopropenyloxy)vinylsilane are not fully detailed in the available sources. For accurate information, substance manufacturers and importers are responsible for consulting official sources .

properties

IUPAC Name

ethenyl-tris(prop-1-en-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFVZTUQONJGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044839
Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(isopropenyloxy)vinylsilane

CAS RN

15332-99-7
Record name Vinyltriisopropenoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15332-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tris(isopropenyloxy)vinylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015332997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethenyltris[(1-methylethenyl)oxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(isopropenyloxy)vinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.768
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Record name TRIS(ISOPROPENYLOXY)VINYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D447K224S
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